molecular formula C25H31N3O B248151 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)PROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)PROPANAMIDE

Cat. No.: B248151
M. Wt: 389.5 g/mol
InChI Key: ZQEQBRYAHFGBFC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is a complex organic compound with the molecular formula C25H31N3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and an indane moiety

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C25H31N3O/c29-25(26-24-12-11-22-9-4-10-23(22)20-24)13-15-28-18-16-27(17-19-28)14-5-8-21-6-2-1-3-7-21/h1-3,5-8,11-12,20H,4,9-10,13-19H2,(H,26,29)/b8-5+

InChI Key

ZQEQBRYAHFGBFC-VMPITWQZSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Scientific Research Applications

3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
  • 3-(4-Phenylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide

Uniqueness

3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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